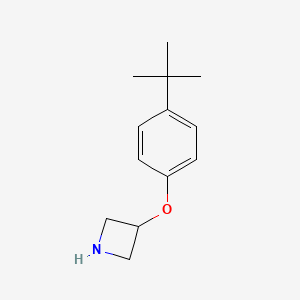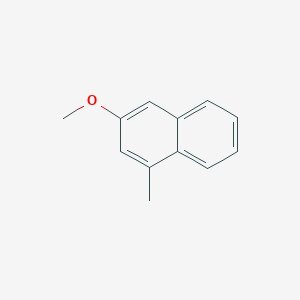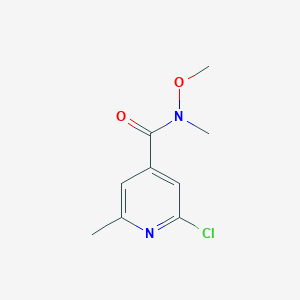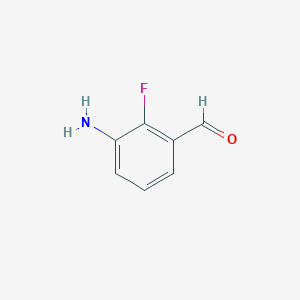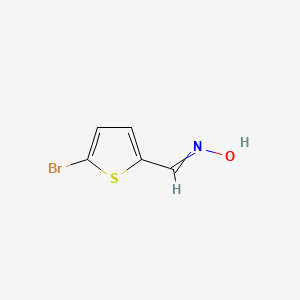
5-BROMOTHIOPHENE-2-CARBOXALDEHYDE OXIME
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromothiophene-2-carboxaldehyde oxime is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a bromine atom and an oxime group in the 5- and 2- positions, respectively, makes this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromothiophene-2-carboxaldehyde oxime typically involves the reaction of 5-bromothiophene-2-carboxaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
5-Bromothiophene-2-carboxaldehyde+Hydroxylamine Hydrochloride→5-Bromothiophene-2-carboxaldehyde oxime+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems for reagent addition and product isolation.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromothiophene-2-carboxaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Bromothiophene-2-carboxaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors.
Wirkmechanismus
The mechanism of action of 5-bromothiophene-2-carboxaldehyde oxime largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various physiological effects. The oxime group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromothiophene-2-carboxaldehyde: Lacks the oxime group, making it less versatile in certain chemical reactions.
2-Thiophenecarboxaldehyde: Lacks both the bromine atom and the oxime group, resulting in different reactivity and applications.
5-Methyl-2-thiophenecarboxaldehyde: Contains a methyl group instead of a bromine atom, leading to different chemical properties.
Uniqueness
5-Bromothiophene-2-carboxaldehyde oxime is unique due to the presence of both the bromine atom and the oxime group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C5H4BrNOS |
|---|---|
Molekulargewicht |
206.06 g/mol |
IUPAC-Name |
N-[(5-bromothiophen-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H4BrNOS/c6-5-2-1-4(9-5)3-7-8/h1-3,8H |
InChI-Schlüssel |
URLSTLFAZRSULI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)Br)C=NO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
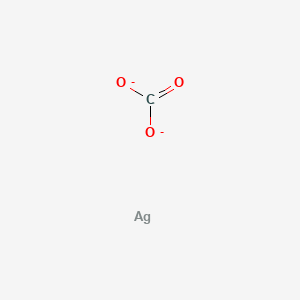
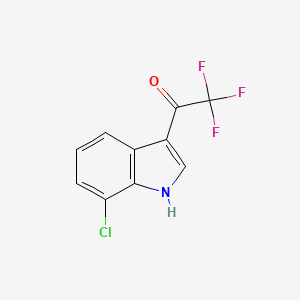
![6-Chloro-8-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B8813630.png)
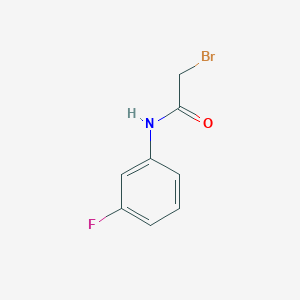
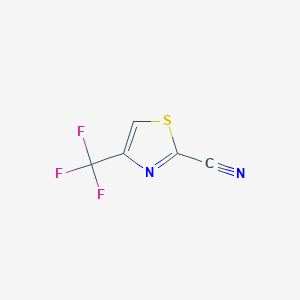
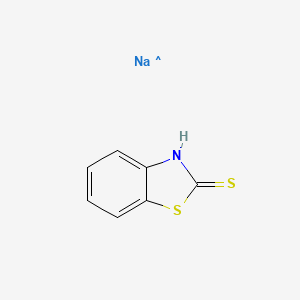
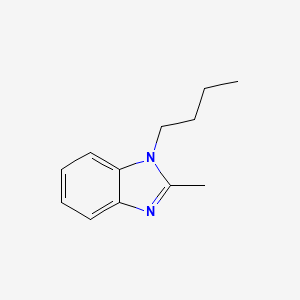
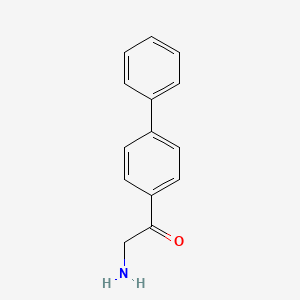
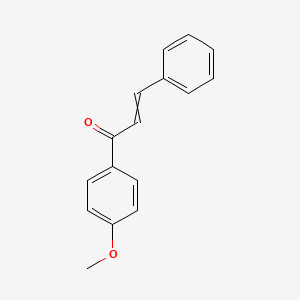
![Propanal, 2-methyl-2-(methylsulfonyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B8813683.png)
